2-Amino-3-(4-methylmorpholin-2-yl)propanamide
Description
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-3-(4-methylmorpholin-2-yl)propanamide |
InChI |
InChI=1S/C8H17N3O2/c1-11-2-3-13-6(5-11)4-7(9)8(10)12/h6-7H,2-5,9H2,1H3,(H2,10,12) |
InChI Key |
HOOIIQLXPFDFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide typically involves the reaction of 4-methylmorpholine with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methylmorpholin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-3-(4-methylmorpholin-2-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Indole : The 4-methylmorpholin-2-yl group in the target compound may enhance metabolic stability compared to indole-containing analogs, which are prone to oxidative degradation .
- Hydrophilicity : Hydroxyphenyl and morpholine substituents improve aqueous solubility relative to lipophilic groups like naphthalene (e.g., compound 15c) .
Comparison :
- The target compound’s synthesis likely requires similar coupling strategies, though the morpholine substituent may necessitate specialized catalysts for stereochemical control.
Insights :
- The morpholine group in the target compound could confer dual opioid receptor activity, as seen in morpholine-containing analogs like 4e (Ki = 18 nM for MOR) .
- Inactive compounds (e.g., ) underscore the necessity of electron-withdrawing or aromatic groups for target engagement.
Physicochemical Properties
HPLC retention times and mass spectrometry data reflect polarity and stability:
Comparison :
- Shorter retention times (e.g., 4e) correlate with higher polarity due to hydroxyl or morpholine groups, suggesting favorable pharmacokinetics for the target compound .
Biological Activity
2-Amino-3-(4-methylmorpholin-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its amine and amide functional groups, along with a morpholine ring, this compound has been studied for its interactions with various biological targets, which may lead to therapeutic applications.
The molecular formula of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide is C₈H₁₄N₂O. The presence of the morpholine ring enhances the compound's solubility and permeability, making it a promising candidate for drug formulation. The specific substitution pattern on the morpholine ring may influence its biological activity and chemical reactivity compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 158.21 g/mol |
| Functional Groups | Amine, Amide |
| Morpholine Ring | Present |
Interaction Studies
Preliminary studies have focused on the binding affinity of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide to various biological targets. These studies suggest that the compound exhibits significant interactions with receptors involved in inflammatory responses and neuroprotection.
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
- Neuroprotective Properties : The compound has shown promise in reducing cell death and inflammatory responses in models of Alzheimer's disease, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Case Studies
A notable study evaluated the effects of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide on mouse microglial cells stimulated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced the levels of TNF-α and IL-1β, which are critical mediators of inflammation . Additionally, it was found to modulate mitochondrial function and inhibit caspase-3 activity, further supporting its neuroprotective role.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide has revealed that modifications to the morpholine ring can enhance its potency and selectivity for specific receptors. For instance, substituting different groups on the morpholine ring has led to compounds with improved anti-inflammatory properties and reduced off-target effects .
Comparative Analysis
When compared to similar compounds, such as N,N-Dimethylmorpholine and Morpholinopropanamide, 2-Amino-3-(4-methylmorpholin-2-yl)propanamide demonstrates unique features that may enhance its biological activity.
| Compound Name | Unique Features |
|---|---|
| 4-Methylmorpholine | Simple morpholine derivative; used as solvent |
| N,N-Dimethylmorpholine | Enhanced basicity due to two methyl groups |
| Morpholinopropanamide | Similar amide structure; lacks methyl substitution |
| 2-Amino-3-(4-methylmorpholin-2-yl)propanamide | Specific substitution pattern enhances biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
